molecular formula C23H24FNO4 B12629385 [1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl](3-fluorophenyl)methanone

[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl](3-fluorophenyl)methanone

Cat. No.: B12629385
M. Wt: 397.4 g/mol
InChI Key: VNFACUMJHRYIQV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone is a complex polycyclic compound featuring a methanone core linked to a 3-fluorophenyl group and a hydroxylated octahydroisoquinoline moiety substituted with a 1,3-benzodioxol-5-yl group. The hydroxyl group at the 4a position and the benzodioxole substituent may influence its solubility, stability, and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C23H24FNO4

Molecular Weight

397.4 g/mol

IUPAC Name

[1-(1,3-benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C23H24FNO4/c24-17-5-3-4-16(12-17)22(26)25-11-10-23(27)9-2-1-6-18(23)21(25)15-7-8-19-20(13-15)29-14-28-19/h3-5,7-8,12-13,18,21,27H,1-2,6,9-11,14H2

InChI Key

VNFACUMJHRYIQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC(=CC=C5)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole moiety, which is then coupled with the octahydroisoquinoline core through a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzodioxole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer and neurological disorders.

Industry

In industry, the compound is explored for its potential use in the development of new materials. Its unique combination of functional groups could impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the fluorophenyl group can enhance binding affinity and specificity. The hydroxyoctahydroisoquinoline core can modulate the compound’s overall conformation, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: fluorinated aromatic groups, heterocyclic backbones, and methanone linkages. Below is a detailed comparison:

Fluorinated Aromatic Substituents

Fluorinated phenyl groups are common in bioactive molecules due to their metabolic stability and lipophilicity. Key analogs include:

Compound Name Fluorine Position Additional Substituents Synthesis Method (Reference)
[Target Compound] 3-Fluorophenyl 1,3-Benzodioxol-5-yl, hydroxyl Not explicitly described in evidence
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 2,4-Difluorophenyl Phenylsulfonyl, triazole Sodium ethoxide-mediated alkylation
(4-((1-(3,5-Difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone 3,5-Difluorophenyl Trifluoromethyl, triazole Click chemistry or coupling reactions

Key Observations :

  • Unlike sulfonyl or triazole-containing analogs, the benzodioxole group in the target compound could confer improved metabolic resistance but lower solubility .
Heterocyclic Backbones

The octahydroisoquinoline core distinguishes the target compound from triazole- or quinoline-based analogs:

Compound Name Core Structure Functional Groups Notable Properties
[Target Compound] Octahydroisoquinoline 4a-hydroxy, benzodioxole Potential for chiral centers
10(3-Amino-4-fluoro-phenyl)-(cis-2,3,4a,5,6,10b-hexahydro-1H-benzofluorquinolin-4-yl)-methanone Hexahydrobenzofluorquinoline 3-Amino-4-fluorophenyl Higher rigidity due to fused ring system
Ethyl 3-(4-(5-(3-cyano-4-isopropyloxyphenyl)-1,3-thiazol-2-yl)-3-methylphenyl)propanoate Thiazole Cyano, isopropyloxy Enhanced electronic properties

Key Observations :

  • The octahydroisoquinoline backbone in the target compound likely increases conformational flexibility compared to rigid fused-ring systems like benzofluorquinoline .
  • The absence of electron-withdrawing groups (e.g., cyano, sulfonyl) in the target compound may reduce electrophilic reactivity compared to thiazole- or triazole-based analogs .
Methanone Linkages

Methanone groups serve as central linkers in many analogs:

Compound Name Methanone Position Partner Groups Yield (Reported)
[Target Compound] Central 3-Fluorophenyl, benzodioxole Not reported
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Terminal Phenyl, sulfonyl High yield (procedure optimized)
10(3-Amino-4-fluoro-phenyl)-(cis-2,3,4a,5,6,10b-hexahydro-1H-benzofluorquinolin-4-yl)-methanone Central 3-Amino-4-fluorophenyl 91% yield (HATU-mediated coupling)

Key Observations :

  • The target compound’s methanone group is centrally located, which may facilitate symmetric binding interactions absent in terminal methanone analogs .
  • Synthetic yields for similar compounds vary widely (e.g., 91% for benzofluorquinoline derivatives vs. unreported for the target compound), suggesting room for optimization in the target’s synthesis .

Biological Activity

1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl](3-fluorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure, combining a benzodioxole moiety with a hydroxylated octahydroisoquinoline core and a fluorophenyl substituent. Such structural characteristics suggest a variety of possible interactions with biological targets, making it an interesting candidate for further research.

Antidepressant Effects

Research indicates that derivatives of isoquinoline compounds, including those similar to our compound of interest, may exhibit antidepressant properties . These effects are thought to arise from the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, certain isoquinoline derivatives have been shown to influence the reuptake of serotonin, thereby enhancing mood and reducing anxiety symptoms.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines. Isoquinoline derivatives have been reported to induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and the promotion of programmed cell death . Specifically, compounds that target the Wnt signaling pathway have shown promise in cancer treatment by regulating cell growth and differentiation .

Neuroprotective Properties

In addition to its antidepressant effects, compounds with similar structures have demonstrated neuroprotective properties. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's . The mechanism often involves the modulation of signaling pathways related to cell survival and inflammation.

Pharmacological Mechanisms

The pharmacological actions of 1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl](3-fluorophenyl)methanone may involve several mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have been shown to act on serotonin receptors, enhancing mood and cognitive functions.
  • Inhibition of Enzymes : Some derivatives inhibit enzymes involved in neurotransmitter degradation or metabolism, prolonging their action in synaptic clefts.
  • Signal Transduction Pathways : The compound may interact with key signaling pathways (e.g., MAPK/ERK), influencing cellular responses to stressors.

Study 1: Antidepressant Activity

A study evaluating the antidepressant effects of isoquinoline derivatives found that certain compounds significantly reduced depressive-like behaviors in animal models. The mechanism was linked to increased serotonin levels and decreased monoamine oxidase activity .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with isoquinoline derivatives revealed a marked decrease in cell viability and an increase in apoptotic markers. These findings suggest that such compounds can effectively target cancer cells while sparing normal cells .

Study 3: Neuroprotection

Research involving neuroprotective assays indicated that isoquinoline derivatives could reduce neuronal death induced by oxidative stress. The protective effect was associated with the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantModulation of serotonin pathways
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4...Similar benzodioxole structureAntidepressant
1-(4-methoxyphenyl)prop-2-enoneContains methoxy groupAnticancer

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